UGT1A3 Regioselectivity for N2-Glucuronidation
Recombinant human UGT enzyme screening demonstrates that UGT1A3 exhibits strong and highly regioselective activity towards the N2 position of the tetrazole ring in losartan, candesartan, and zolarsartan, whereas multiple UGT isoforms (1A1, 1A3, 1A10, 2B7, and 2B17) contribute to losartan N2-glucuronidation [1]. In contrast, only UGT1A10 among tested enzymes produced the N1-glucuronide isomer from losartan [1]. This contrasts sharply with zolarsartan, whose tetrazole-N2 was conjugated exclusively by UGT1A3, while its N1 position was accessible to other enzymes including UGT1A5 [2].
| Evidence Dimension | UGT Isoform Regioselectivity for Tetrazole Glucuronidation |
|---|---|
| Target Compound Data | N2-glucuronidation by UGT1A1, 1A3, 1A10, 2B7, and 2B17 |
| Comparator Or Baseline | Losartan N1-glucuronide: formed only by UGT1A10 |
| Quantified Difference | 5 UGT isoforms produce N2-glucuronide vs. 1 isoform produces N1-glucuronide (5-fold difference in enzymatic accessibility) |
| Conditions | Recombinant human UGT isoforms (subfamilies 1A and 2B) in vitro incubation with losartan aglycone |
Why This Matters
The broader UGT enzyme panel responsible for N2-glucuronidation makes this isomer the predominant analytical target for assessing phase II metabolism of losartan; procurement of the N2-isomer reference standard is essential for accurate quantification in human liver microsome studies.
- [1] Alonen A, Finel M, Kostiainen R. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochem Pharmacol. 2008;76(6):763-72. DOI: 10.1016/j.bcp.2008.07.006. View Source
- [2] Alonen A, Finel M, Kostiainen R. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochem Pharmacol. 2008;76(6):763-72. View Source
